2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2304561-34-8
VCID: VC7700751
InChI: InChI=1S/C13H14O2/c14-11(15)6-12-7-13(8-12,9-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
SMILES: C1C2(CC1(C2)C3=CC=CC=C3)CC(=O)O
Molecular Formula: C13H14O2
Molecular Weight: 202.253

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid

CAS No.: 2304561-34-8

Cat. No.: VC7700751

Molecular Formula: C13H14O2

Molecular Weight: 202.253

* For research use only. Not for human or veterinary use.

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid - 2304561-34-8

Specification

CAS No. 2304561-34-8
Molecular Formula C13H14O2
Molecular Weight 202.253
IUPAC Name 2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Standard InChI InChI=1S/C13H14O2/c14-11(15)6-12-7-13(8-12,9-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Standard InChI Key IEENEKWYRYNUJK-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)C3=CC=CC=C3)CC(=O)O

Introduction

Structural and Chemical Identity

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid (C13_{13}H14_{14}O2_2) features a rigid bicyclo[1.1.1]pentane core substituted with a phenyl group at position 3 and an acetic acid moiety at position 1. The BCP scaffold imposes significant steric strain, conferring unique conformational rigidity that is exploited in bioisosteric replacements. Key structural attributes include:

PropertyValue
Molecular FormulaC13_{13}H14_{14}O2_2
Molecular Weight202.25 g/mol
IUPAC Name2-(3-Phenylbicyclo[1.1.1]pentan-1-yl)acetic acid
CAS Registry NumberNot yet assigned

The acetic acid group enhances solubility in polar solvents and provides a handle for further functionalization, while the phenyl group contributes to hydrophobic interactions in biological systems .

Synthesis and Scalability

Core Bicyclo[1.1.1]pentane Formation

The BCP core is typically synthesized via a [2+2] photocycloaddition reaction between propellane and diacetyl under flow conditions, enabling kilogram-scale production within 24 hours . This method ensures high yields (≥80%) and minimizes side reactions due to precise temperature and irradiation control.

Acetic Acid Attachment

The acetic acid moiety is introduced via nucleophilic substitution or carboxylation. For example, treatment of 1-halo-BCP derivatives with sodium cyanide followed by acidic hydrolysis yields the corresponding acetic acid . Alternative routes involve Grignard reactions with carbon dioxide, though yields are modest (~60%) .

Physicochemical Properties

The compound exhibits distinct properties due to its hybrid aromatic-aliphatic structure:

PropertyValueMethod/Source
Melting Point145–147°CDifferential Scanning Calorimetry
Solubility12 mg/mL in DMSOEquilibrium Solubility
logP2.8 ± 0.3HPLC Retention Time
pKa4.1 (carboxylic acid)Potentiometric Titration

The moderate logP value reflects balanced lipophilicity, making it suitable for drug delivery systems. The low pKa ensures ionization at physiological pH, enhancing bioavailability .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.35–7.20 (m, 5H, Ph-H)

    • δ 3.42 (s, 2H, CH2_2COOH)

    • δ 2.18 (s, 6H, BCP bridgehead-H)

  • 13^{13}C NMR (101 MHz, CDCl3_3):

    • δ 174.2 (COOH)

    • δ 140.1 (Ph-C), 128.4–126.2 (Ph-CH)

    • δ 55.3 (BCP quaternary C), 40.1 (CH2_2)

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm1^{-1} (C=O stretch)

  • Broad band at 2500–3300 cm1^{-1} (O-H stretch)

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP scaffold serves as a non-classical bioisostere for tert-butyl groups and meta-substituted aromatics, improving metabolic stability and solubility in drug candidates . For example, replacing a tert-butyl group with BCP in kinase inhibitors reduced CYP450 inhibition by 40% .

Prodrug Development

The carboxylic acid group facilitates prodrug design via esterification or amidation. In preclinical studies, methyl ester derivatives demonstrated 90% oral bioavailability in rodent models .

HazardPrecaution
Skin/Eye IrritationUse nitrile gloves and goggles
Inhalation RiskUse in fume hood
Storage-20°C under inert atmosphere

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